The Versatile Catalyst: A Technical Guide to [Pd(cinnamyl)Cl]2 (CAS 12131-44-1)
The Versatile Catalyst: A Technical Guide to [Pd(cinnamyl)Cl]2 (CAS 12131-44-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of chloro(cinnamyl)palladium(II) dimer, [Pd(cinnamyl)Cl]2, a pivotal organometallic catalyst in modern organic synthesis. With the CAS number 12131-44-1, this air-stable, yellow crystalline solid has garnered significant attention for its efficiency and versatility in facilitating a wide array of cross-coupling reactions. This document will delve into the critical safety and handling protocols, explore its unique chemical properties, and provide detailed insights into its application in catalysis, complete with experimental procedures and mechanistic visualizations.
Safety and Handling: A Prerequisite for Effective Research
While a comprehensive Safety Data Sheet (SDS) for [Pd(cinnamyl)Cl]2 is not consistently available across all suppliers, a composite of safety information from various sources indicates that this compound should be handled with care, in line with standard laboratory practices for organometallic reagents. The closely related allylpalladium(II) chloride dimer provides a useful, albeit not identical, safety profile.
Hazard Identification and Precautionary Measures:
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Irritant: Causes skin and serious eye irritation[1]. May cause respiratory irritation.
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Harmful: Harmful if swallowed, in contact with skin, or if inhaled[2].
-
Precautionary Statements:
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Avoid breathing dust, fume, gas, mist, vapors, or spray[1][3].
-
Wear protective gloves, protective clothing, eye protection, and face protection[1][3][4].
-
Use only outdoors or in a well-ventilated area.
-
Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C[5][6].
-
Store locked up[3].
-
First-Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[2].
-
In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[4].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][4].
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.
Chemical and Physical Properties
[Pd(cinnamyl)Cl]2 is a dimeric organopalladium compound. Its dimeric structure, featuring two palladium centers bridged by chloride ligands and coordinated to cinnamyl groups, contributes to its stability and reactivity[7][8].
| Property | Value | Reference(s) |
| CAS Number | 12131-44-1 | [5][6] |
| Molecular Formula | C18H18Cl2Pd2 | [6] |
| Molecular Weight | 518.08 g/mol | [6] |
| Appearance | Light yellow to brown crystalline solid | [7] |
| Melting Point | 218-220 °C | [5] |
| Solubility | Insoluble in water. Soluble in many organic solvents. | [7] |
| Storage Temperature | 2-8°C | [5][6] |
A Catalyst of Choice in Cross-Coupling Reactions
[Pd(cinnamyl)Cl]2 has emerged as a highly effective precatalyst in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[7]. Its utility stems from its stability and the ease with which the active Pd(0) species is generated in situ. This precatalyst has shown exceptional performance in key reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines[9]. The use of [Pd(cinnamyl)Cl]2, often in combination with specialized phosphine ligands, allows for the coupling of a broad range of substrates under relatively mild conditions. For instance, the catalyst system composed of [Pd(cinnamyl)Cl]2 and the bulky, electron-rich phosphine ligand MorDalPhos has been successfully employed for the amination of (hetero)aryl chlorides with primary or secondary amines under aqueous or even solvent-free conditions.
Catalytic Cycle of Buchwald-Hartwig Amination:
The generally accepted mechanism involves the oxidative addition of the aryl halide to the active Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst[9].
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates[2]. [Pd(cinnamyl)Cl]2 serves as an excellent precatalyst for this reaction, particularly when paired with N-heterocyclic carbene (NHC) ligands. This combination has proven highly effective for the synthesis of sterically hindered biaryls under mild conditions.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
The following is a representative experimental protocol for the Buchwald-Hartwig amination of an aryl chloride with a primary amine, utilizing the [Pd(cinnamyl)Cl]2/MorDalPhos catalyst system, adapted from literature procedures.
Materials:
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Aryl chloride (1.0 mmol)
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Primary amine (1.2 mmol)
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[Pd(cinnamyl)Cl]2 (0.01 mmol, 1 mol%)
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MorDalPhos (0.02 mmol, 2 mol%)
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Sodium tert-butoxide (NaOtBu) (1.4 mmol)
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Anhydrous toluene (5 mL)
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Schlenk flask or sealed reaction vial
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Magnetic stirrer and heating plate
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Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Procedure:
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Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
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Catalyst Preparation: In a separate vial, dissolve [Pd(cinnamyl)Cl]2 (0.01 mmol, 1 mol%) and MorDalPhos (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
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Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add additional anhydrous toluene (3 mL) to bring the total volume to 5 mL.
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Inert Atmosphere: Seal the Schlenk flask and evacuate and backfill with an inert gas (e.g., argon) three times.
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Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (typically 4-24 hours, monitor by TLC or GC-MS).
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Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by the slow addition of water (10 mL).
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
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Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.
Conclusion
[Pd(cinnamyl)Cl]2 is a robust and versatile precatalyst that has proven to be an invaluable tool for researchers in organic synthesis and drug development. Its stability, ease of handling, and high catalytic activity in fundamental C-N and C-C bond-forming reactions make it a preferred choice for a wide range of applications. A thorough understanding of its safety profile, chemical properties, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory. The detailed experimental protocol provided serves as a practical starting point for harnessing the synthetic potential of this powerful catalyst.
References
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ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.Link
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ResearchGate. (2026, February 10). NHC-Pd(II)-cinnamyl Complex-catalyzed Suzuki−Miyaura Cross-coupling of Arylboronic Acids with Aryl Chlorides under Mild Conditions.Link
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Sigma-Aldrich. Palladium(p-cinnamyl) chloride dimer 97%.Link
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Chem-Impex. Palladium(II)(π-cinnamyl) chloride dimer.Link
-
American Elements. Palladium(π-cinnamyl) Chloride Dimer.Link
-
BLD Pharm. Bis[cinnamyl palladium(II) chloride].Link
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Tokyo Chemical Industry Co., Ltd. (JP). Palladium(II)(pi-cinnamyl) Chloride Dimer.Link
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.Link
-
Aspira Chemical. Allylpalladium chloride dimer, Pd 57.9%.Link
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TCI Deutschland GmbH. Allylpalladium(II) Chloride Dimer.Link
-
Wikipedia. Buchwald–Hartwig amination.Link
-
Sigma-Aldrich. Palladium(p-cinnamyl) chloride dimer 97 12131-44-1.Link
-
Chem-Impex. Palladium(II)(p-cinnamyl) chloride dimer.Link
-
Alfa Chemistry. CAS 12131-44-1 Palladium(II)(π-cinnamyl) Chloride Dimer.Link
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Chemsrc. CAS#:12131-44-1 | Palladium(II)(π-cinnamyl) Chloride Dimer.Link
-
Sigma-Aldrich. Palladium(p-cinnamyl) chloride dimer 97 12131-44-1.Link
-
TCI Chemicals. Palladium(II)(pi-cinnamyl) Chloride Dimer | 12131-44-1.Link
-
Fisher Scientific. SAFETY DATA SHEET.Link
-
PubChem. Palladium(II)(pi-cinnamyl) Chloride Dimer.Link
-
BLD Pharm. 12131-44-1|Bis[cinnamyl palladium(II) chloride]|BLD Pharm.Link
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Tokyo Chemical Industry Co., Ltd. (JP). Palladium(II)(pi-cinnamyl) Chloride Dimer 12131-44-1.Link
-
CymitQuimica. CAS 12131-44-1: Palladium(II)(π-cinnamyl) Chloride Dimer.Link
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